molecular formula C13H15N3O2 B2599974 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione CAS No. 338411-70-4

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione

Cat. No.: B2599974
CAS No.: 338411-70-4
M. Wt: 245.282
InChI Key: LWPCRBAQMVAODQ-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione is a compound that belongs to the class of spirohydantoins. This compound is characterized by a unique spirocyclic structure, which includes a triazine ring fused to a hydantoin moiety. The presence of the phenyl group adds to its chemical diversity and potential biological activity .

Biochemical Analysis

Biochemical Properties

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione plays a crucial role in biochemical reactions, particularly as a selective agonist for delta opioid receptors (DORs) . It interacts with these receptors by binding to the orthosteric site, which is the primary active site of the receptor . This interaction is facilitated by the compound’s unique chemical structure, which allows it to selectively target DORs over other G-protein coupled receptors (GPCRs) . The binding of this compound to DORs results in the activation of G-protein signaling pathways, which are involved in various physiological processes .

Cellular Effects

This compound has been shown to influence several cellular processes. In particular, it has anti-allodynic efficacy, meaning it can reduce pain sensitivity in models of inflammatory pain . This effect is mediated through its interaction with delta opioid receptors, which play a role in modulating pain perception . Additionally, the compound’s selective activation of G-protein signaling pathways can influence cell signaling, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the orthosteric site of delta opioid receptors . This binding induces a conformational change in the receptor, which activates G-protein signaling pathways . The activation of these pathways leads to various downstream effects, including changes in gene expression and enzyme activity . The compound’s selective binding to DORs over other GPCRs is attributed to its unique chemical structure, which allows for specific interactions with the receptor’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability in various experimental conditions, maintaining its efficacy in reducing pain sensitivity over extended periods . Long-term studies are necessary to fully understand its degradation and potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces pain sensitivity without significant adverse effects . At higher doses, there is a potential for toxic effects, including seizures and tachyphylaxis, which is a rapid decrease in response to the drug . These adverse effects are more prevalent in delta opioid receptor agonists that share a similar chemotype .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with delta opioid receptors . The compound’s metabolism may involve enzymes that facilitate its binding to the receptor and subsequent activation of G-protein signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with delta opioid receptors . The compound is likely transported to areas with high receptor expression, where it can exert its effects . Additionally, binding proteins and transporters may play a role in its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with delta opioid receptors . These receptors are typically found in the cell membrane, where the compound can bind and activate G-protein signaling pathways . The compound’s activity and function may be influenced by its localization within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of analgesics and anti-inflammatory agents.

    Industry: Utilized in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain receptors and improve its pharmacological profile .

Properties

IUPAC Name

2-phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-11-6-8-13(9-7-11)14-12(18)16(15-13)10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPCRBAQMVAODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)NC(=O)N(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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